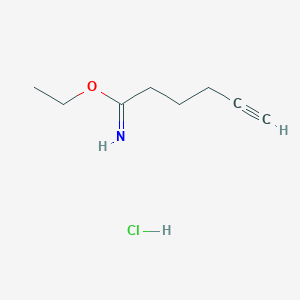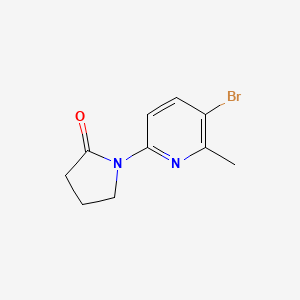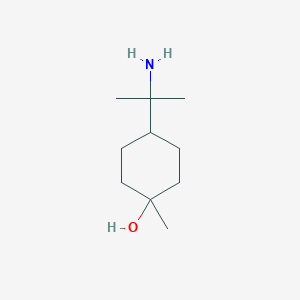![molecular formula C24H46SSn B13700254 [3-(2-Ethylhexyl)-2-thienyl]tributylstannane](/img/structure/B13700254.png)
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
[3-(2-Ethylhexyl)-2-thienyl]tributylstannane: is an organotin compound with the molecular formula C24H46SSn and a molecular weight of 485.4 g/mol . This compound is characterized by the presence of a thienyl group substituted with an ethylhexyl chain and three tributylstannane groups. It is primarily used in organic synthesis and materials science due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane typically involves the Stille coupling reaction. This reaction is a palladium-catalyzed cross-coupling process between an organotin compound and an organic halide. The general reaction conditions include the use of a palladium catalyst, such as Pd(PPh3)4 , in the presence of a base like CsF or K2CO3 . The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation.
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as distillation or chromatography to remove any impurities .
Análisis De Reacciones Químicas
Types of Reactions: [3-(2-Ethylhexyl)-2-thienyl]tributylstannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form the corresponding sulfoxide or sulfone derivatives.
Reduction: Reduction reactions can convert the thienyl group to a thiol or thioether.
Substitution: The tributylstannane groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as or are commonly used.
Reduction: Reducing agents like or are employed.
Substitution: Nucleophiles such as Grignard reagents or organolithium compounds are used under anhydrous conditions.
Major Products:
Oxidation: Sulfoxides and sulfones.
Reduction: Thiols and thioethers.
Substitution: Various organotin derivatives.
Aplicaciones Científicas De Investigación
Chemistry: In organic synthesis, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane is used as a precursor for the synthesis of complex molecules. It is particularly valuable in the formation of carbon-carbon bonds through Stille coupling reactions .
Biology and Medicine: Its organotin moiety can interact with biological molecules, making it a candidate for drug design and development .
Industry: In the materials science industry, this compound is used in the production of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).
Mecanismo De Acción
The mechanism of action of [3-(2-Ethylhexyl)-2-thienyl]tributylstannane involves its interaction with various molecular targets. The organotin moiety can form covalent bonds with nucleophilic sites on biological molecules, leading to changes in their structure and function. This interaction can affect various cellular pathways, including enzyme activity and signal transduction .
Comparación Con Compuestos Similares
- [3-(2-Ethylhexyl)-2-thienyl]trimethylstannane
- [3-(2-Ethylhexyl)-2-thienyl]triphenylstannane
- [3-(2-Ethylhexyl)-2-thienyl]tributylgermane
Comparison: Compared to its analogs, [3-(2-Ethylhexyl)-2-thienyl]tributylstannane exhibits unique properties due to the presence of the tributylstannane groups. These groups enhance its reactivity and stability, making it more suitable for specific applications in organic synthesis and materials science .
Propiedades
Fórmula molecular |
C24H46SSn |
|---|---|
Peso molecular |
485.4 g/mol |
Nombre IUPAC |
tributyl-[3-(2-ethylhexyl)thiophen-2-yl]stannane |
InChI |
InChI=1S/C12H19S.3C4H9.Sn/c1-3-5-6-11(4-2)9-12-7-8-13-10-12;3*1-3-4-2;/h7-8,11H,3-6,9H2,1-2H3;3*1,3-4H2,2H3; |
Clave InChI |
IVEZAXBOQRGWCZ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC(CC)CC1=C(SC=C1)[Sn](CCCC)(CCCC)CCCC |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![4-[2-(2-Bromoethoxy)ethoxy]-2-(2,6-dioxo-3-piperidyl)isoindoline-1,3-dione](/img/structure/B13700188.png)





![3-[3-Fluoro-5-(trifluoromethyl)phenyl]-5-methylisoxazole-4-carboxylic Acid](/img/structure/B13700234.png)
![1,4-Bis[4-(methylthio)phenyl]-1,3-butadiyne](/img/structure/B13700235.png)

![[(2R,4S)-4-(Benzyloxy)-1-Boc-2-pyrrolidinyl]methyl 4-methylbenzenesulfonate](/img/structure/B13700239.png)


